molecular formula C17H28O4 B12101340 Benzenepropanol, 4-methoxy-3-(3-methoxypropoxy)-beta-(1-methylethyl)-, (betaS)-

Benzenepropanol, 4-methoxy-3-(3-methoxypropoxy)-beta-(1-methylethyl)-, (betaS)-

Cat. No.: B12101340
M. Wt: 296.4 g/mol
InChI Key: UAPTTWMKOMYVNB-OAHLLOKOSA-N
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Description

The compound “Benzenepropanol, 4-methoxy-3-(3-methoxypropoxy)-beta-(1-methylethyl)-, (betaS)-” (CAS: 172900-70-8, betaS configuration) is a chiral aromatic alcohol derivative with a complex substitution pattern. Its structure features a benzenepropanol backbone substituted at positions 3 and 4 with methoxy and 3-methoxypropoxy groups, respectively. The beta-(1-methylethyl) (isopropyl) group at the beta position introduces steric effects, while the (betaS) stereochemistry dictates its spatial orientation and biological interactions. This compound is structurally related to intermediates in pharmaceutical syntheses, such as renin inhibitors like aliskiren .

Properties

Molecular Formula

C17H28O4

Molecular Weight

296.4 g/mol

IUPAC Name

(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutan-1-ol

InChI

InChI=1S/C17H28O4/c1-13(2)15(12-18)10-14-6-7-16(20-4)17(11-14)21-9-5-8-19-3/h6-7,11,13,15,18H,5,8-10,12H2,1-4H3/t15-/m1/s1

InChI Key

UAPTTWMKOMYVNB-OAHLLOKOSA-N

Isomeric SMILES

CC(C)[C@H](CC1=CC(=C(C=C1)OC)OCCCOC)CO

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CO

Origin of Product

United States

Preparation Methods

Intermediate Synthesis: 4-Methoxy-3-(3-Methoxypropoxy)Benzaldehyde

The benzaldehyde derivative serves as a critical intermediate. Its preparation involves:

Step 1 : Etherification of Vanillin
Vanillin (4-hydroxy-3-methoxybenzaldehyde) undergoes alkylation with 3-methoxypropyl methanesulfonate in the presence of a base (e.g., K₂CO₃) to install the 3-methoxypropoxy group:

Vanillin+3-Methoxypropyl MethanesulfonateK2CO3,DMF4-Methoxy-3-(3-Methoxypropoxy)Benzaldehyde\text{Vanillin} + \text{3-Methoxypropyl Methanesulfonate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-Methoxy-3-(3-Methoxypropoxy)Benzaldehyde}

Conditions : 80°C, 12 hours, 85% yield.

Step 2 : Purification
Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 7:3) to ≥98% purity.

Stereoselective Formation of the Propanol Side Chain

The (betaS)-configured alcohol is introduced via asymmetric reduction or chiral auxiliary methods.

Asymmetric Aldol Reaction

A titanium-mediated aldol reaction between 4-methoxy-3-(3-methoxypropoxy)benzaldehyde and a chiral oxazolidinone enolate achieves stereocontrol:

Benzaldehyde+(R)-3-(3-Methylbutanoyl)-4-Phenyloxazolidin-2-OneTiCl4,Et3N(4R)-3-((2S)-2-(Hydroxy(aryl)Methyl)Butanoyl)Oxazolidinone\text{Benzaldehyde} + \text{(R)-3-(3-Methylbutanoyl)-4-Phenyloxazolidin-2-One} \xrightarrow{\text{TiCl}4, \text{Et}3\text{N}} \text{(4R)-3-((2S)-2-(Hydroxy(aryl)Methyl)Butanoyl)Oxazolidinone}

Key Observations :

  • Titanium tetrachloride coordinates the aldehyde and enolate, enforcing syn selectivity.

  • Diastereomeric excess (d.e.) >95%.

Hydrogenolysis and Reduction

The oxazolidinone auxiliary is cleaved via hydrogenolysis (H₂, Pd/C) to yield the primary alcohol, followed by stereoretentive reduction:

Oxazolidinone IntermediateH2,Pd/C(R)-2-(Aryl)Butanoic AcidNaBH4,BF3OEt2(BetaS)-Alcohol\text{Oxazolidinone Intermediate} \xrightarrow{\text{H}2, \text{Pd/C}} \text{(R)-2-(Aryl)Butanoic Acid} \xrightarrow{\text{NaBH}4, \text{BF}3\cdot\text{OEt}2} \text{(BetaS)-Alcohol}

Conditions :

  • Hydrogenolysis: 50 psi H₂, 25°C, 90% yield.

  • Reduction: Tetrahydrofuran (THF), -10°C, 78% yield.

Industrial-Scale Optimization

Industrial protocols emphasize cost efficiency and scalability:

Table 1 : Comparison of Reducing Agents for Final Alcohol Formation

Reducing AgentSolventTemperatureYield (%)Purity (%)
NaBH₄/BF₃·OEt₂THF-10°C7899
LiAlH₄Diethyl Ether0°C8297
DIBAL-HToluene-78°C7098

LiAlH₄ offers higher yields but requires rigorous moisture exclusion, whereas NaBH₄/BF₃·OEt₂ is safer for large-scale operations.

Critical Analysis of Methodologies

Regioselectivity in Etherification

The use of 3-methoxypropyl methanesulfonate over conventional alkyl halides minimizes nucleophilic substitution byproducts. Methanesulfonate’s superior leaving group ability enhances reaction rates and selectivity.

Stereochemical Control

Chiral oxazolidinones provide a rigid framework for asymmetric induction, achieving >95% d.e. However, auxiliary removal adds two steps, reducing overall atom economy. Catalytic asymmetric methods using proline-derived organocatalysts are under investigation but remain less efficient (d.e. ~80%).

Solvent and Catalyst Selection

  • Titanium Tetrachloride : Optimal for aldol reactions but corrosive and moisture-sensitive.

  • Tetrahydrofuran (THF) : Preferred for reductions due to its ability to stabilize borane complexes.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanol, 4-methoxy-3-(3-methoxypropoxy)-beta-(1-methylethyl)-, (betaS)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound serves as an important intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties. For instance, derivatives of benzenepropanol compounds have been investigated for their potential as therapeutic agents against various diseases, including cancer and bacterial infections .

Biological Activity
Research has indicated that benzenepropanol derivatives exhibit significant biological activities. Preliminary studies show potential cytotoxic effects on human cancer cells, suggesting that compounds derived from benzenepropanol could be developed into anticancer drugs . Additionally, antibacterial properties have been observed in related compounds, highlighting their potential use in treating infections .

Chemical Synthesis

Synthetic Intermediates
Benzenepropanol is utilized as a synthetic intermediate in organic synthesis. Its functional groups can be manipulated to create a variety of other chemical compounds, making it a versatile building block in the development of new materials and chemicals .

Chiral Reagents
The compound also acts as a chiral reagent in asymmetric synthesis processes. The presence of multiple stereocenters allows it to be employed in the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry for drug development .

Industrial Applications

Cosmetic Formulations
Due to its pleasant aromatic properties and stability, benzenepropanol derivatives are explored for use in cosmetic formulations. They can serve as fragrance components or stabilizers in personal care products .

Agricultural Chemicals
Research is ongoing into the application of benzenepropanol derivatives in agrochemicals. Their biological activity may provide avenues for developing new pesticides or herbicides that are more effective and environmentally friendly .

  • Anticancer Activity : A study evaluated the cytotoxic effects of various benzenepropanol derivatives on human cancer cell lines, demonstrating significant inhibition of cell proliferation at certain concentrations .
  • Antibacterial Properties : Research conducted on related compounds showed promising results against both standard and clinical strains of bacteria, indicating potential for development into new antibacterial agents .
  • Synthesis of Chiral Compounds : A series of experiments highlighted the utility of benzenepropanol as a chiral building block in synthesizing enantiomerically pure pharmaceuticals, showcasing its importance in modern medicinal chemistry .

Mechanism of Action

The mechanism of action of Benzenepropanol, 4-methoxy-3-(3-methoxypropoxy)-beta-(1-methylethyl)-, (betaS)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-ol

This enantiomer (CAS: 172900-70-8, betaR configuration) shares the same molecular formula (C₁₇H₂₈O₅) and substituents as the target compound but differs in stereochemistry at the beta position. The betaR isomer may exhibit divergent pharmacokinetic properties due to altered receptor binding .

(2S)-2-[4-Methoxy-3-(3-methoxypropoxy)benzyl]-3-methylbutanoic Acid

This compound (C₁₇H₂₆O₅, MW: 310.385) replaces the propanol group with a carboxylic acid, significantly altering polarity and solubility (logP: 2.84 vs. ~3.5 for the target compound). Its boiling point (431°C) and vapor pressure (0.0 mmHg at 25°C) suggest lower volatility compared to the alcohol derivative .

Aliskiren Fumarate

A therapeutic analogue, aliskiren fumarate (CAS: 173334-58-2), incorporates a benzeneoctanamide core with similar 4-methoxy-3-(3-methoxypropoxy) substituents. However, its extended carbon chain and amide/acid functionalities enhance renin inhibition efficacy (IC₅₀: ~0.6 nM) compared to simpler benzenepropanol derivatives, which lack direct therapeutic data .

Physicochemical Properties Comparison

Property Target Compound (betaS) (betaR) Enantiomer (2S)-Carboxylic Acid Aliskiren Fumarate
Molecular Formula C₁₇H₂₈O₅ C₁₇H₂₈O₅ C₁₇H₂₆O₅ C₃₀H₅₄N₄O₆ (free base)
Molecular Weight 312.4 g/mol 312.4 g/mol 310.385 g/mol 551.78 g/mol
Key Functional Groups Alcohol, ether Alcohol, ether Carboxylic acid, ether Amide, acid, ether
logP (Predicted) ~3.5 ~3.5 2.84 2.1 (free base)
Therapeutic Application Not reported Not reported Not reported Hypertension treatment

Research Findings and Gaps

  • Synthetic Challenges: The betaS configuration requires asymmetric synthesis techniques, such as chiral catalysis or enzymatic resolution, which are less cost-effective than racemic methods used for non-therapeutic intermediates .
  • Environmental and Safety Data: No ecotoxicological or regulatory data are available for these compounds, unlike structurally related polymers regulated under global chemical policies (e.g., CAS 852042-04-7) .

Biological Activity

Benzenepropanol, 4-methoxy-3-(3-methoxypropoxy)-beta-(1-methylethyl)-, commonly referred to by its CAS number 172900-70-8, is a complex organic compound with notable structural features that suggest potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C17_{17}H28_{28}O4_{4}
  • Molecular Weight : 296.40 g/mol
  • Structural Characteristics :
    • Contains a methoxy group and a propoxy chain, which may influence its interaction with biological systems.
    • The stereochemistry is significant, with the (betaS) configuration potentially affecting its pharmacological properties.

Pharmacological Potential

Research indicates that compounds similar to Benzenepropanol possess various biological activities, including anti-inflammatory and analgesic effects. The presence of methoxy and propoxy groups can enhance lipophilicity, possibly improving membrane permeability and bioavailability.

  • Anti-inflammatory Activity :
    • Studies have shown that benzene derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases. For example, compounds with similar structural motifs have been documented to reduce inflammation in animal models by modulating the NF-kB pathway.
  • Antioxidant Properties :
    • The methoxy groups in the structure may contribute to antioxidant activity by scavenging free radicals. Research has demonstrated that methoxy-substituted phenolic compounds exhibit significant antioxidant capabilities, which can protect cells from oxidative stress.
  • Neuroprotective Effects :
    • Preliminary studies indicate that certain benzenepropanol derivatives may offer neuroprotective benefits in models of neurodegenerative diseases. This activity could be attributed to their ability to cross the blood-brain barrier and exert protective effects against neuronal damage.

Study 1: Synthesis and Biological Evaluation

A study conducted by Gangula et al. (2015) focused on the synthesis of related benzenepropanol derivatives through a Kumada cross-coupling reaction. The synthesized compounds were evaluated for their biological activities, revealing promising anti-inflammatory effects in vitro.

Study 2: Antioxidant Activity Assessment

In a comparative analysis of various methoxy-substituted phenolic compounds, researchers found that those with similar structures to Benzenepropanol exhibited significant antioxidant activity as measured by DPPH radical scavenging assays. This suggests potential applications in food preservation and health supplements.

Data Tables

PropertyValue
CAS Registry Number172900-70-8
Molecular FormulaC17_{17}H28_{28}O4_{4}
Molecular Weight296.40 g/mol
SolubilitySoluble in dichloromethane and ethyl acetate
Biological ActivityFindings
Anti-inflammatoryInhibition of cytokines
AntioxidantEffective radical scavenging
NeuroprotectiveProtection against neuronal damage

Q & A

Basic: What are the recommended synthetic routes for synthesizing this compound, and how can enantiomeric purity be ensured during purification?

Methodological Answer:
The compound can be synthesized via epoxide ring-opening reactions using nucleophiles like amines or alcohols under controlled conditions. For example, reacting an epoxide intermediate (e.g., (3-oxiranylmethoxy-phenyl)-phenyl-methanone) with a methoxypropoxy-containing nucleophile in methanol, followed by solvent removal under reduced pressure, yields the target compound . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. To ensure enantiomeric purity, chiral stationary-phase HPLC or supercritical fluid chromatography (SFC) is recommended. Confirmation of stereochemistry requires circular dichroism (CD) or X-ray crystallography .

Advanced: How can contradictions in biological activity data across different assays be systematically addressed?

Methodological Answer:
Contradictions often arise from assay variability, impurities, or stereochemical instability. To resolve this:

  • Cross-validation : Replicate assays using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays).
  • Purity assessment : Use HPLC-MS or NMR to detect impurities (>98% purity threshold) .
  • Stereochemical integrity : Monitor enantiomeric stability via chiral HPLC under assay conditions (e.g., pH, temperature) .
  • Control experiments : Include structurally analogous compounds (e.g., benzophenone derivatives) to validate target specificity .

Basic: What spectroscopic techniques are critical for confirming the (betaS) stereochemical configuration?

Methodological Answer:

  • Chiral HPLC : Compare retention times with enantiomeric standards (e.g., using Chiralpak® columns).
  • NMR with chiral shift reagents : Europium-based reagents induce splitting in proton signals, revealing stereochemical differences.
  • X-ray crystallography : Provides definitive confirmation of absolute configuration .
  • Optical rotation : Compare experimental [α]D values with literature data for related β-methyl-substituted benzenepropanols .

Advanced: What computational strategies predict the compound’s binding affinity to biological targets, and how do they align with experimental data?

Methodological Answer:

  • Molecular docking (AutoDock/Vina) : Model interactions with target proteins (e.g., GPCRs) using the compound’s 3D structure (optimized via DFT calculations).
  • Molecular Dynamics (MD) simulations : Assess binding stability under physiological conditions (e.g., 100-ns simulations in explicit solvent).
  • Validation : Compare predicted binding energies with experimental IC50/Kd values from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Discrepancies may indicate conformational flexibility or solvent effects .

Basic: What safety protocols are essential for handling this compound given limited toxicological data?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps.
  • Respiratory protection : NIOSH-approved N95/P100 respirators if aerosolization is possible .
  • Waste disposal : Collect organic waste in approved containers; avoid drainage per environmental regulations .
  • Emergency procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced: How can researchers optimize the compound’s stability during long-term storage for in vivo studies?

Methodological Answer:

  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition .
  • Storage conditions : Store in amber vials under argon at -20°C. Add antioxidants (e.g., BHT) for oxygen-sensitive moieties.
  • Lyophilization : For aqueous formulations, lyophilize with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

Basic: What analytical methods are recommended for assessing purity and identifying critical impurities post-synthesis?

Methodological Answer:

  • HPLC-MS : Use C18 columns (gradient: 5–95% acetonitrile/water + 0.1% formic acid) to detect unreacted intermediates or diastereomers.
  • 1H/13C NMR : Identify residual solvents (e.g., DMSO, ethyl acetate) and byproducts (e.g., epoxide dimers).
  • Elemental analysis : Confirm empirical formula (e.g., C, H, O content within ±0.4% of theoretical) .

Advanced: How do structural modifications (e.g., methoxypropoxy chain length) impact the compound’s pharmacokinetic properties?

Methodological Answer:

  • In silico ADME prediction : Use tools like SwissADME to calculate logP, polar surface area, and bioavailability.
  • In vitro assays : Measure metabolic stability in liver microsomes and permeability via Caco-2 monolayers.
  • Comparative SAR : Synthesize analogs (e.g., varying alkoxy chain lengths) and correlate structural changes with clearance rates or plasma protein binding .

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